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molecular formula C10H6ClNO B3024098 6-Chloroquinoline-4-carbaldehyde CAS No. 482583-75-5

6-Chloroquinoline-4-carbaldehyde

Cat. No. B3024098
M. Wt: 191.61 g/mol
InChI Key: CBKMCVSSHQYURY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07285558B2

Procedure details

This compound was made following the procedure described above, startng with 1-(cyclopropylmethyl)-6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione synthesized according to the procedure used in example 1 for the corresponding isobutyl substituted compound, and condensing first with 6-chloroquinoline-4-carbaldehyde, followed by 5-formyl-1-methyl-1H-pyrrole-3-carbonitrile. Mass: 500.11 (M+H).
Name
1-(cyclopropylmethyl)-6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
isobutyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][N:5]2[C:10]([NH:11][NH2:12])=[CH:9][C:8](=[O:13])[N:7]([CH3:14])[C:6]2=[O:15])[CH2:3][CH2:2]1.[Cl:16][C:17]1[CH:18]=[C:19]2[C:24](=[CH:25][CH:26]=1)[N:23]=[CH:22][CH:21]=[C:20]2[CH:27]=O.[CH:29]([C:31]1[N:35]([CH3:36])[CH:34]=[C:33]([C:37]#[N:38])[CH:32]=1)=O>>[Cl:16][C:17]1[CH:18]=[C:19]2[C:24](=[CH:25][CH:26]=1)[N:23]=[CH:22][CH:21]=[C:20]2[CH2:27][N:12]1[C:29]([C:31]2[N:35]([CH3:36])[CH:34]=[C:33]([C:37]#[N:38])[CH:32]=2)=[C:9]2[C:10]([N:5]([CH2:4][CH:1]3[CH2:2][CH2:3]3)[C:6](=[O:15])[N:7]([CH3:14])[C:8]2=[O:13])=[N:11]1

Inputs

Step One
Name
1-(cyclopropylmethyl)-6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)CN1C(N(C(C=C1NN)=O)C)=O
Step Two
Name
isobutyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2C(=CC=NC2=CC1)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C1=CC(=CN1C)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
synthesized

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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